molecular formula C9H11ClO2 B2465732 (4-Chloro-2-ethoxyphenyl)methanol CAS No. 869088-31-3

(4-Chloro-2-ethoxyphenyl)methanol

Cat. No. B2465732
CAS RN: 869088-31-3
M. Wt: 186.64
InChI Key: GUVYDEWBAVPGMI-UHFFFAOYSA-N
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Description

(4-Chloro-2-ethoxyphenyl)methanol is a chemical compound with the molecular formula C9H11ClO2 and a molecular weight of 186.64 . It is a solid substance and is primarily used in laboratory settings .


Molecular Structure Analysis

The InChI code for (4-Chloro-2-ethoxyphenyl)methanol is 1S/C9H11ClO2/c1-2-12-9-5-8 (10)4-3-7 (9)6-11/h3-5,11H,2,6H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, ethoxy, and methanol groups on the phenyl ring.

Scientific Research Applications

Antitumor Potential

An analog of (4-Chloro-2-ethoxyphenyl)methanol , tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), has demonstrated pronounced antitumor activity . Investigating the underlying mechanisms and potential clinical applications could be valuable.

Anti-HIV Activity

In the realm of antiviral research, derivatives of (4-Chloro-2-ethoxyphenyl)methanol have been synthesized and screened for their anti-HIV activity. These compounds were tested against both HIV-1 and HIV-2 strains in acutely infected cells . Further exploration of their efficacy and safety profiles is warranted.

properties

IUPAC Name

(4-chloro-2-ethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVYDEWBAVPGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-ethoxyphenyl)methanol

Synthesis routes and methods I

Procedure details

The title compound was prepared from 5-chloro-2-(hydroxymethyl)phenol (PREPARATION 7) and ethylbromide according to the procedure for the preparation of Example 111, part A. 1H NMR (400 MHz, CDCl3): δ 1.44 (3H, t, J=6.8 Hz), 2.24 (1H, s), 4.07 (2H, q, J=6.8 Hz), 4.64 (2H, s), 6.85 (1H, d, J=1.6 Hz), 6.91 (1H, dd, J=1.6 Hz, 7.6 Hz), 7.20 (1H, d, J=8.0 Hz).
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Synthesis routes and methods II

Procedure details

To a stirred suspension of lithium aluminum hydride (4.12 g, 0.108 mol) in dry tetrahydrofuran under an atmosphere of nitrogen cooled to 5° C. is added a solution of ethyl 4-chloro-2-ethoxybenzoate (12.4 g, 54.24 mmol) in dry tetrahydrofuran (20 ml) dropwise over 15 min. The suspension is stirred at room temperature overnight then cooled to 0° C. and water (4.12 ml), aq. 15% sodium hydroxide (4.12 ml) and water (12.4 ml) added dropwise. The resulting suspension is filtered through celite and washed with ethyl acetate. Evaporate to give a colourless oil that crystallises on standing, triturate with iso-hexane and filter to give 4-chloro-2-ethoxybenzyl alcohol as a colourless solid.
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4.12 g
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ethyl 4-chloro-2-ethoxybenzoate
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4.12 mL
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4.12 mL
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12.4 mL
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